

A Comparative Guide to First-in-Class WDR91 Small Molecule Inhibitors

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Compound of Interest

Compound Name: *Wdr91-IN-1*

Cat. No.: *B12389904*

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Introduction

WD40 repeat-containing protein 91 (WDR91) has emerged as a compelling therapeutic target due to its critical role in endosomal maturation and its identification as a potential host factor for viral infections.^{[1][2]} WDR91 functions as an effector of the Rab7 GTPase, modulating the activity of the class III PI3K complex, a key step in the transition from early to late endosomes. ^[3] The discovery of the first small molecule ligands for WDR91 has opened new avenues for probing its biological function and exploring its therapeutic potential.^[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the first-in-class WDR91 inhibitors. The primary method for determining binding affinity has been surface plasmon resonance (SPR).

Compound	Type	Binding Affinity (KD)	Target	Notes
1 (WDR91-IN-1 / MR45279)	Reversible	$6 \pm 2 \mu\text{M}$	WDR91 WD40 domain	Identified through DNA-encoded library screening followed by machine learning.
18	Covalent	$\leq 45 \mu\text{M}$	WDR91 WD40 domain	Covalent analogue of compound 1, designed to target Cysteine 487.
19	Covalent	$\leq 45 \mu\text{M}$	WDR91 WD40 domain	Covalent analogue of compound 1, designed to target Cysteine 487.
Other Analogues	Reversible	$\leq 25 \mu\text{M}$	WDR91 WD40 domain	Additional analogues identified through machine learning-driven SAR expansion.

Binding Site and Mechanism of Action

X-ray crystallography has revealed that compound 1 binds to a side pocket on the WD40 domain of WDR91, in proximity to Cysteine 487. The covalent analogues, compounds 18 and 19, were rationally designed to form a covalent bond with the thiol group of this cysteine residue, leading to irreversible inhibition. The discovery of both reversible and irreversible binders provides valuable tools for studying the therapeutic potential of WDR91.

Experimental Protocols

Detailed experimental protocols for the characterization of these WDR91 inhibitors are not fully published. However, based on standard biophysical techniques, the following outlines the likely methodologies employed.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.

- **Immobilization:** Recombinant WDR91 protein is typically immobilized on a sensor chip surface.
- **Analyte Injection:** A series of concentrations of the small molecule inhibitor (analyte) are flowed over the sensor surface.
- **Detection:** The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.
- **Data Analysis:** The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD).

Differential Scanning Fluorimetry (DSF) for Thermal Stabilization

DSF, or thermal shift assay, is used to assess the stabilizing effect of a ligand on a protein.

- **Sample Preparation:** A solution containing the purified WDR91 protein and a fluorescent dye that binds to hydrophobic regions of unfolded proteins is prepared.
- **Ligand Addition:** The small molecule inhibitor is added to the protein solution.
- **Thermal Denaturation:** The temperature of the solution is gradually increased.
- **Fluorescence Monitoring:** As the protein unfolds, the dye binds, and the fluorescence intensity increases.

- Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in Tm in the presence of the inhibitor indicates binding and stabilization.

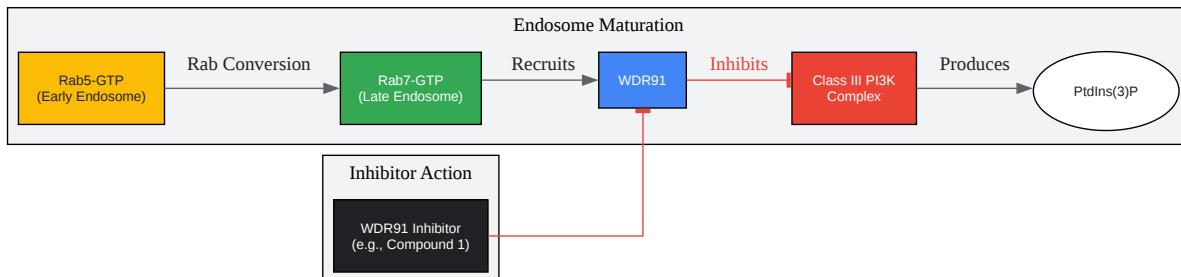
Intact Mass Liquid Chromatography-Mass Spectrometry (LC-MS) for Covalent Adduct Confirmation

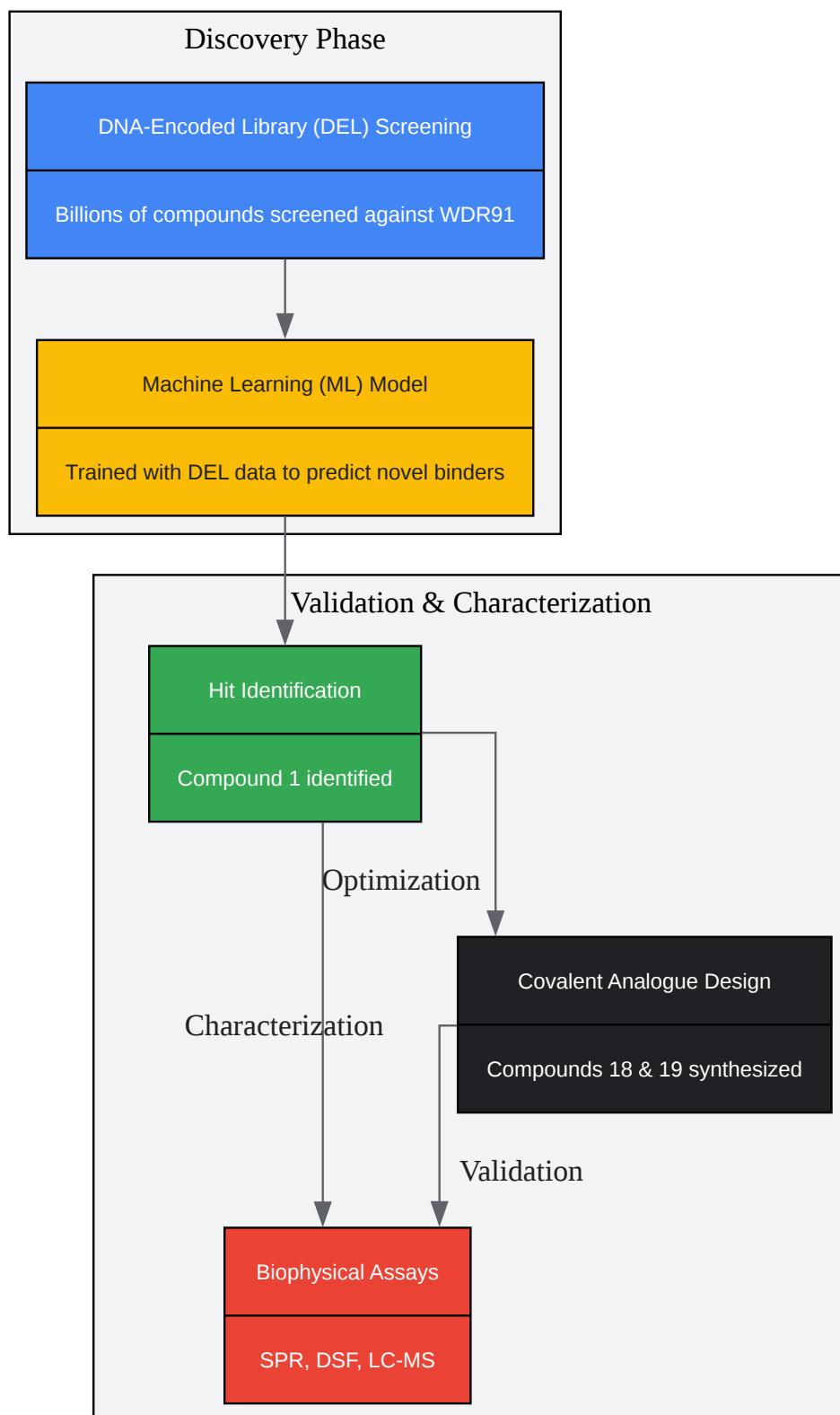
This technique is used to confirm the covalent binding of inhibitors like compounds 18 and 19 to WDR91.

- Incubation: The WDR91 protein is incubated with the covalent inhibitor.
- Chromatographic Separation: The protein-inhibitor complex is separated from unbound inhibitor and other components using liquid chromatography.
- Mass Spectrometry: The mass of the intact protein is measured using a mass spectrometer.
- Data Analysis: An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Visualizations

WDR91 Signaling Pathway



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